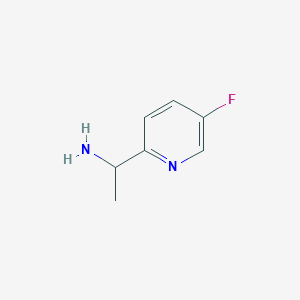

1-(5-Fluoropyridin-2-YL)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKRMCSSVBSDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725518 | |

| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915720-57-9 | |

| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(5-Fluoropyridin-2-YL)ethanamine chemical properties

An In-depth Technical Guide to 1-(5-Fluoropyridin-2-YL)ethanamine: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern medicinal chemistry. The introduction of a fluorine atom onto the pyridine ring significantly modulates the electronic properties and metabolic stability of derivative compounds, making this amine a highly sought-after intermediate. Its utility is most notably demonstrated in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document details the compound's physicochemical properties, explores advanced stereoselective synthesis methodologies, and elucidates its application in the development of potent pharmaceuticals, such as the JAK2 inhibitor AZD1480. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug design. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. When integrated into a pyridine ring, these effects are amplified, often leading to enhanced potency and improved pharmacokinetic profiles.

This compound, particularly its single enantiomer forms, has emerged as a critical intermediate. The primary amine offers a versatile handle for synthetic elaboration, while the chiral center is often essential for specific, high-affinity interactions with biological targets. Its significance is underscored by its role as a key fragment in the synthesis of AZD1480, a potent inhibitor of Janus-associated kinases (JAK), which are implicated in myeloproliferative neoplasms and other solid tumors[1]. This guide provides the core technical knowledge required to effectively utilize this high-value chemical entity.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound and its common salt forms are crucial for its application in synthesis, dictating solubility, reactivity, and storage conditions.

Core Data Summary

A compilation of key physical and chemical data is presented below. Note that this molecule is chiral and is commonly available as a racemate or as the individual (R) or (S) enantiomers.

| Property | Value | Data Source(s) |

| Molecular Formula | C₇H₉FN₂ | ChemScene[2] |

| Molecular Weight | 140.16 g/mol | ChemScene[2] |

| CAS Number (Racemate) | 915720-57-9 | ChemScene[2] |

| CAS Number ((S)-enantiomer) | 905587-15-7 | BLDpharm |

| CAS Number ((S)-enantiomer HCl) | 1073149-00-4 | Appretech Scientific |

| CAS Number ((R)-enantiomer HCl) | 1909287-34-8 | Advanced ChemBlocks[3] |

| Appearance | Yellow to white solid | Coolpharm |

| Topological Polar Surface Area | 38.91 Ų | ChemScene[2] |

| Computed logP | 1.24 | ChemScene[2] |

| Storage Conditions | 4°C, protect from light, inert atmosphere | ChemScene[2], BLDpharm |

Spectroscopic Profile

While specific spectra should be acquired for each batch, the expected spectroscopic signatures are as follows:

-

¹H NMR: The proton NMR spectrum will feature characteristic signals for the aromatic protons on the fluoropyridine ring, showing splitting patterns influenced by both H-H and H-F coupling. A quartet for the methine proton (CH) and a doublet for the methyl group (CH₃) protons will be present in the aliphatic region. The amine (NH₂) protons may appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show distinct signals for the five carbons of the pyridine ring, with their chemical shifts and splitting patterns influenced by the fluorine substituent (C-F coupling). Two signals in the aliphatic region will correspond to the methine and methyl carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 141.08.

Synthesis Methodologies: A Focus on Stereoselectivity

The synthesis of enantiomerically pure this compound is critical for its use in pharmaceutical development. While classical chemical methods like reductive amination of the precursor ketone followed by chiral resolution are viable, modern biocatalytic approaches offer superior efficiency and stereoselectivity.

Biocatalytic Asymmetric Transamination

The most elegant and efficient route to the optically pure amine is through the asymmetric amination of 1-(5-fluoropyridin-2-yl)ethan-1-one using an amine transaminase (ATA) enzyme. ATAs catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, creating a chiral amine with high enantiomeric excess (ee)[4][5]. A key advantage of this method is the direct formation of the desired enantiomer, circumventing the need for resolution steps.

The synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate for the JAK2 inhibitor AZD1480, has been successfully demonstrated using an (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA)[6].

This protocol is a representative workflow based on established principles of biocatalytic transamination[5][6][7][8].

Step 1: Reaction Setup

-

To a temperature-controlled vessel, add phosphate buffer (100 mM, pH 8.0). The slightly alkaline pH is often optimal for ATA activity and helps maintain the enzyme's structural integrity.

-

Dissolve the substrate, 1-(5-fluoropyridin-2-yl)ethan-1-one, to a final concentration of 50-100 mM. A co-solvent such as DMSO (10-20% v/v) may be required to ensure full substrate solubility[6].

-

Add the amine donor, isopropylamine, in a molar excess (e.g., 5-10 equivalents). The large excess drives the reaction equilibrium towards product formation by Le Châtelier's principle. The co-product, acetone, is volatile and can be removed to further shift the equilibrium.

-

Add pyridoxal 5'-phosphate (PLP), the essential cofactor for transaminases, to a final concentration of 1 mM. PLP is the catalytic engine of the enzyme, facilitating the amino group transfer.

-

Initiate the reaction by adding the amine transaminase enzyme (e.g., Vf-ATA, either as a lyophilisate or an immobilized preparation).

Step 2: Reaction Execution

-

Maintain the reaction mixture at an optimal temperature, typically between 30-45°C, with gentle agitation. Temperature control is critical; excessively high temperatures can lead to enzyme denaturation, while lower temperatures reduce the reaction rate[6].

-

Monitor the reaction progress by HPLC or GC, quantifying the consumption of the ketone substrate and the formation of the amine product. Chiral HPLC is used to determine the enantiomeric excess (% ee) of the product.

Step 3: Work-up and Purification

-

Once the reaction has reached completion (typically >95% conversion), terminate it by removing the enzyme (if immobilized) or by adjusting the pH.

-

Adjust the pH of the aqueous solution to >10 with NaOH to ensure the product is in its free base form.

-

Extract the product into an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be further purified by silica gel chromatography or crystallization of a salt (e.g., the hydrochloride salt) to yield the final, high-purity chiral amine.

Caption: Biocatalytic synthesis of (S)-1-(5-fluoropyridin-2-yl)ethanamine.

Applications in Drug Discovery: The Case of AZD1480

The primary application of enantiomerically pure this compound is as a sophisticated building block for active pharmaceutical ingredients (APIs). Its structure is integral to AZD1480, a potent, ATP-competitive inhibitor of JAK1 and JAK2 kinases[1][9].

AZD1480's chemical name is 5-Chloro-N²-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N⁴-(5-methyl-1H-pyrazol-3-yl)-2,4-pyrimidinediamine. The (S)-configured ethylamine moiety, derived from (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, is crucial for its high-affinity binding to the kinase domain. The JAK/STAT signaling pathway is a critical regulator of cell proliferation and immune response, and its aberrant activation is a hallmark of various cancers[1]. By inhibiting JAK2, AZD1480 effectively blocks STAT3 signaling, leading to suppressed tumor growth, reduced angiogenesis, and induction of apoptosis in cancer cells[1][9]. Although clinical development of AZD1480 was halted due to toxicity, its discovery validated JAK kinase as a therapeutic target and highlights the importance of its constituent chemical fragments[10].

Safety and Handling

While a specific, comprehensive toxicology report for this compound is not publicly available, the hazards can be inferred from related fluorinated pyridines and aromatic amines. The compound should be handled with care in a laboratory setting.

-

General Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated[9].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and full-length trousers. Avoid prolonged skin contact[9].

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation[2].

-

Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste. Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a valuable and versatile chiral intermediate for the pharmaceutical industry. Its fluorinated pyridine core provides desirable physicochemical and metabolic properties, while the chiral amine function serves as a key anchor for building molecular complexity and achieving target specificity. The development of efficient, stereoselective biocatalytic syntheses has made the enantiomerically pure forms of this compound more accessible, paving the way for its inclusion in next-generation drug candidates. This guide provides the foundational knowledge for scientists to confidently incorporate this building block into their research and development programs.

References

-

Gotor-Fernández, V., & Gotor, V. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. PubMed. [Link]

-

Patil, M. D., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]

-

Patil, M. D., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. ResearchGate. [Link]

-

Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. [Link]

-

Kelly, P. P., et al. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology. [Link]

-

Contente, M. L., et al. (2020). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by... ResearchGate. [Link]

-

Scuto, A., et al. (2011). The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors. Cancer Cell. [Link]

-

PrepChem.com. Synthesis of A. 5-Acetyl-2-fluoropyridine (A). PrepChem.com. [Link]

-

Jonker, D. J., et al. (2015). AZD1480: A phase I study of a novel JAK2 inhibitor in solid tumors. ResearchGate. [Link]

Sources

- 1. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. achemblock.com [achemblock.com]

- 4. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 1-(5-Fluoropyridin-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Fluoropyridin-2-yl)ethanamine is a key chiral building block in the synthesis of various pharmaceutical compounds. Its precise molecular structure, including stereochemistry, is critical for its function and efficacy in drug development. This technical guide provides a comprehensive overview of the analytical methodologies for the complete structure elucidation of this compound. We will delve into the theoretical underpinnings and practical applications of spectroscopic and chromatographic techniques, offering insights into experimental design and data interpretation. As a self-validating system, this guide will not only present protocols but also explain the scientific rationale behind each step, ensuring a thorough understanding of the structure elucidation process.

Introduction: The Significance of this compound in Medicinal Chemistry

The fluorinated pyridine motif is a prevalent scaffold in modern drug discovery, often imparting favorable pharmacokinetic and pharmacodynamic properties to a molecule. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. This compound, with its chiral center, presents a versatile platform for the synthesis of complex molecular architectures targeting a wide range of therapeutic areas. The precise characterization of this intermediate is a non-negotiable prerequisite for its use in the synthesis of active pharmaceutical ingredients (APIs), ensuring purity, potency, and safety. This guide will walk through the essential analytical techniques required to confirm the identity, purity, and stereochemistry of this important synthetic intermediate.

Spectroscopic Characterization: Unveiling the Molecular Framework

Spectroscopic techniques are the cornerstone of structure elucidation, providing detailed information about the connectivity of atoms and the electronic environment within a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and identify the electronic environment of each atom. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the key experiments.

Predicted Spectroscopic Data:

While experimental spectra for this compound are not publicly available in common databases, we can predict the expected chemical shifts and coupling constants based on the known data of its structural analogs: 1-(pyridin-2-yl)ethanamine[1] and 2-amino-5-fluoropyridine[2].

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H-3 | ~7.6-7.8 | ~138-140 | Doublet of doublets, coupling to H-4 and H-6. |

| H-4 | ~7.3-7.5 | ~122-124 | Triplet of doublets, coupling to H-3, H-6 and F-5. |

| H-6 | ~8.2-8.4 | ~147-149 | Doublet, coupling to H-3. |

| CH | ~4.2-4.4 | ~50-52 | Quartet, coupling to CH₃ protons. |

| CH₃ | ~1.4-1.6 | ~22-24 | Doublet, coupling to the CH proton. |

| NH₂ | ~1.8-2.2 | - | Broad singlet, exchangeable with D₂O. |

| Atom | Predicted ¹³C Chemical Shift (ppm) | Notes | |

| C-2 | ~160-162 | Attached to the aminoethyl group. | |

| C-3 | ~138-140 | Coupled to H-3. | |

| C-4 | ~122-124 | Coupled to H-4 and F-5. | |

| C-5 | ~155-157 (d, J ≈ 230-240 Hz) | Directly attached to fluorine, large C-F coupling. | |

| C-6 | ~147-149 | Coupled to H-6. | |

| CH | ~50-52 | Methine carbon. | |

| CH₃ | ~22-24 | Methyl carbon. | |

| Atom | Predicted ¹⁹F Chemical Shift (ppm) | Notes | |

| F-5 | ~ -120 to -130 | Relative to CFCl₃. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference or a secondary standard can be used.

-

Acquisition of ¹H NMR Spectrum:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of protons.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

-

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Acquisition of ¹⁹F NMR Spectrum:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift will be characteristic of the fluorine's electronic environment.

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

Data Interpretation Rationale:

-

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyridine ring. The coupling patterns will be indicative of their relative positions.

-

The upfield region will contain signals for the ethylamine side chain: a quartet for the methine (CH) proton coupled to the methyl (CH₃) protons, and a doublet for the methyl protons coupled to the methine proton. The amino (NH₂) protons will likely appear as a broad singlet that can be exchanged with D₂O.

-

The ¹³C NMR spectrum will show the expected number of carbon signals, with the carbon attached to the fluorine (C-5) exhibiting a large one-bond C-F coupling constant.

-

The ¹⁹F NMR will show a single resonance, confirming the presence of one fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrum Data:

The nominal molecular weight of this compound (C₇H₉FN₂) is 140.16 g/mol .

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 140 | [M]⁺ | Molecular ion |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical from the ethylamine side chain. |

| 111 | [M - C₂H₅N]⁺ | Cleavage of the ethylamine side chain. |

| 96 | [C₅H₃FN]⁺ | Fragmentation of the pyridine ring. |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile compounds and provides reproducible fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is often used with LC-MS.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution instruments are preferred for accurate mass measurements.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Data Interpretation Rationale:

-

The molecular ion peak [M]⁺ should be observed at m/z 140. The presence of a nitrogen atom will result in an odd molecular weight, consistent with the nitrogen rule.

-

The fragmentation pattern will be characteristic of the structure. The loss of a methyl group (15 Da) to give a fragment at m/z 125 is a common fragmentation pathway for ethylamines.

-

Cleavage of the C-C bond of the ethyl group can lead to the formation of a stable pyridinium ion.

Chromatographic Analysis: Purity and Enantiomeric Separation

Chromatographic techniques are essential for assessing the purity of the compound and for separating its enantiomers.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical intermediates.

Experimental Protocol: HPLC Purity Analysis

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

-

Analysis: The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Chiral Separation

Since this compound is a chiral molecule, it is crucial to separate and quantify the enantiomers, especially if one enantiomer is the desired product. Chiral HPLC or chiral Gas Chromatography (GC) are the methods of choice.

Experimental Protocol: Chiral HPLC Separation

-

Chiral Stationary Phase (CSP): A column with a chiral selector is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.

-

Mobile Phase: The mobile phase composition is critical for achieving separation and is highly dependent on the chosen CSP. It can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase conditions.

-

Detection: UV or a mass spectrometer can be used for detection.

-

Method Development: A screening of different chiral columns and mobile phases is often necessary to find the optimal conditions for enantiomeric resolution.

Integrated Structure Elucidation Workflow

The following diagram illustrates a logical workflow for the comprehensive structure elucidation of this compound.

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Through a combination of NMR spectroscopy, mass spectrometry, and chromatography, a complete picture of the molecule's identity, purity, and stereochemistry can be obtained. This guide provides a robust framework for researchers and scientists in the pharmaceutical industry to confidently characterize this important building block, ensuring the quality and integrity of the final drug products. The principles and protocols outlined herein are not only applicable to the title compound but can also be adapted for the structure elucidation of a wide range of small organic molecules.

References

-

PubChem. 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

Sources

1-(5-Fluoropyridin-2-YL)ethanamine CAS number lookup

An In-Depth Technical Guide to 1-(5-Fluoropyridin-2-yl)ethanamine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a pivotal chiral building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for the development of novel therapeutics.[1] This guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis methodologies—with a particular emphasis on stereoselective techniques—and its critical role as a key intermediate in the synthesis of targeted therapies, most notably kinase inhibitors. For researchers and drug development professionals, understanding the nuances of this compound is essential for leveraging its full potential in creating next-generation pharmaceuticals.

Physicochemical Properties and Identification

Accurate identification of this compound is fundamental for its application in research and development. The compound exists as a racemic mixture and as distinct stereoisomers, each with a unique Chemical Abstracts Service (CAS) number.

| Identifier | Value | Source |

| Chemical Name | This compound | ChemScene[2] |

| CAS Number (Racemate) | 915720-57-9 | ChemScene, ChemWhat[2][3] |

| CAS Number ((S)-enantiomer) | 905587-15-7 | BLDpharm, ChemicalBook[4][5] |

| CAS Number ((R)-enantiomer dihydrochloride) | 1909287-34-8 | Advanced ChemBlocks[6] |

| Molecular Formula | C₇H₉FN₂ | ChemScene, ChemicalBook[2][5] |

| Molecular Weight | 140.16 g/mol | ChemScene, ChemicalBook[2][5] |

| SMILES | CC(N)C1=NC=C(F)C=C1 | ChemScene[2] |

| Physical and Safety Data | Value | Source |

| Boiling Point | 182.8 ± 25.0 °C at 760 mmHg | ChemicalBook[5][7] |

| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, and protected from light. | BLDpharm, ChemicalBook[4][5] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | ChemicalBook[5] |

Synthesis and Stereoselective Methodologies

The synthesis of this compound, particularly its enantiomerically pure forms, is a subject of significant interest due to the stereospecific requirements of many of its downstream applications. Both traditional chemical synthesis and modern biocatalytic methods are employed.

Conceptual Chemical Synthesis Pathway

A plausible synthetic route to the racemic amine begins with a suitable fluoropyridine precursor, such as 5-acetyl-2-fluoropyridine. This ketone can undergo reductive amination to yield the target compound. The choice of reducing agent and reaction conditions is critical to optimize yield and minimize side reactions.

Caption: Biocatalytic synthesis of the (S)-enantiomer using an amine transaminase.

This protocol is a representative workflow based on established methodologies for amine transaminase reactions. [8]

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0).

-

Reagent Addition:

-

Add the ketone substrate, 1-(5-fluoropyridin-2-yl)ethanone, to a final concentration of 50 g/L.

-

Add the amine donor, isopropylamine, in molar excess (e.g., 1.5 equivalents).

-

Add the necessary cofactor, pyridoxal 5'-phosphate (PLP), to a final concentration of 1 mM.

-

-

Enzyme Addition: Introduce the amine transaminase (e.g., from Vibrio fluvialis, often as a lyophilized powder or immobilized on a solid support) at a specified loading (e.g., 5-10% w/w relative to the substrate).

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 40-45°C) with gentle agitation for 24-48 hours.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via chiral HPLC to determine substrate conversion and the enantiomeric excess (ee) of the product.

-

Workup and Purification: Once the reaction reaches completion, quench the reaction, remove the enzyme (e.g., by centrifugation or filtration if immobilized), and extract the product into an organic solvent. Purify the final compound using standard techniques such as column chromatography.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to the favorable properties imparted by the fluoropyridine ring.

Case Study: A Key Intermediate for the JAK2 Inhibitor AZD1480

The Janus kinase (JAK) family of enzymes are critical mediators of cytokine signaling, and their dysregulation is implicated in various cancers and inflammatory diseases. AZD1480 is a potent inhibitor of JAK2, and its synthesis relies on (S)-1-(5-fluoropyridin-2-yl)ethanamine as a crucial chiral building block. [8]The amine provides a key interaction point within the kinase's ATP-binding pocket and its specific stereochemistry is essential for optimal binding and inhibitory activity.

Caption: Incorporation of the chiral amine into a final drug molecule.

Broader Therapeutic Potential

The utility of this scaffold extends beyond JAK inhibitors. The unique electronic and steric properties of the fluorinated pyridine ring make it an attractive component for modulating the activity of various biological targets. For instance, related benzamide derivatives incorporating amine scaffolds have been developed as potent and selective histone deacetylase (HDAC) inhibitors for cancer therapy. [9]The fluorine atom can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and fine-tune pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined physicochemical properties, coupled with advanced stereoselective synthetic methods like biocatalysis, allow for its efficient and precise incorporation into complex molecular architectures. As demonstrated by its role in the synthesis of potent kinase inhibitors, this fluorinated building block provides a reliable foundation for developing targeted therapies. Continued exploration of this and similar scaffolds will undoubtedly fuel the discovery of new and effective treatments for a wide range of human diseases.

References

-

ChemWhat. This compound CAS#: 915720-57-9. [Link]

-

ResearchGate. Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by.... [Link]

-

PubChem. 1-(2-Bromo-5-fluoropyridin-4-YL)ethan-1-amine. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(2-Bromo-5-fluoropyridin-4-YL_ethan-1-amine]([Link]

-

Beilstein Journals. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]

-

PrepChem.com. Synthesis of A. 5-Acetyl-2-fluoropyridine (A). [Link]

-

Appretech Scientific Limited. (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride. [Link]

-

MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

-

Appretech Scientific Limited. (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride. [Link]

-

PubMed. Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. [Link]

Sources

- 1. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science | MDPI [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 905587-15-7|(S)-1-(5-Fluoropyridin-2-yl)ethanamine|BLD Pharm [bldpharm.com]

- 5. S)-1-(5-fluoropyridin-2-yl)ethanaMine | 905587-15-7 [amp.chemicalbook.com]

- 6. (R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride 95.00% | CAS: 1909287-34-8 | AChemBlock [achemblock.com]

- 7. S)-1-(5-fluoropyridin-2-yl)ethanaMine | 905587-15-7 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride: A Key Chiral Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry. Its structural motif, featuring a stereocenter adjacent to a fluorinated pyridine ring, makes it a valuable building block for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of targeted therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1073149-00-4 | [1][2] |

| Molecular Formula | C₇H₁₀ClFN₂ | [1][2] |

| Molecular Weight | 176.62 g/mol | [1][2] |

| Appearance | Solid (form may vary) | [3] |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8°C | [1] |

Note: Experimental values for melting point and solubility are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Chiral Resolution

The enantiomerically pure (S)-amine is crucial for its applications in pharmaceuticals. Both chemical and biocatalytic methods have been explored for its synthesis.

Biocatalytic Synthesis

A notable method for the synthesis of the free base, (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, involves the use of a transaminase enzyme. Specifically, an (S)-selective amine transaminase from Vibrio fluvialis has been successfully employed for this transformation.[4] This enzymatic approach offers high enantioselectivity, often yielding the desired enantiomer with excellent purity.[4]

Caption: Biocatalytic synthesis of (S)-1-(5-fluoropyridin-2-yl)ethanamine.

Chemical Synthesis and Chiral Resolution

Traditional chemical synthesis of the racemic amine can be followed by chiral resolution to isolate the desired (S)-enantiomer. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent.[5][6] The differing solubilities of these salts allow for their separation by fractional crystallization.[5][6]

Experimental Workflow for Chiral Resolution:

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Step-by-Step Protocol for Chiral Resolution (Hypothetical Example):

-

Dissolution: Dissolve the racemic 1-(5-fluoropyridin-2-yl)ethanamine in a suitable solvent (e.g., ethanol, isopropanol).

-

Addition of Resolving Agent: Add a stoichiometric amount of a chiral resolving agent (e.g., L-tartaric acid or a derivative) to the solution.

-

Crystallization: Allow the diastereomeric salts to crystallize, which may be induced by cooling, seeding, or slow evaporation of the solvent.

-

Isolation: Isolate the less soluble diastereomeric salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to liberate the free amine.

-

Extraction and Purification: Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The resulting enantiomerically enriched amine can be further purified if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified (S)-amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treat with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a quartet for the methine proton (CH), a doublet for the methyl group (CH₃), and distinct aromatic signals for the pyridine ring protons, showing coupling to the fluorine atom. The amine and hydrochloride protons may appear as broad signals.

-

¹³C NMR: Expected signals for the aliphatic carbons (methine and methyl) and the aromatic carbons of the pyridine ring. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak for the free base (C₇H₉FN₂) and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine salt, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and a strong C-F stretching band.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity (ee%) of the final product. A suitable chiral stationary phase would be used to separate the (S) and (R) enantiomers.

Applications in Drug Discovery and Development

(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride is a crucial building block in the synthesis of the potent and selective Janus kinase 2 (JAK2) inhibitor, AZD1480 .[4][7][8] JAK inhibitors are a class of targeted therapies used in the treatment of various cancers and inflammatory diseases.

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. appretech.com [appretech.com]

- 3. (S)-1-(5-fluoropyriMidin-2-yl)ethanaMine hydrochloride CAS#: 935667-21-3 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

1-(5-Fluoropyridin-2-YL)ethanamine molecular weight and formula

An In-Depth Technical Guide to 1-(5-Fluoropyridin-2-yl)ethanamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a critical building block in modern medicinal chemistry. We will delve into its core chemical properties, including its molecular formula and weight, and explore its physicochemical characteristics, synthesis methodologies, and significant applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering field-proven insights and detailed protocols.

Core Chemical Identity

This compound is a substituted pyridine derivative characterized by a fluorine atom at the 5-position and an aminoethyl group at the 2-position of the pyridine ring. The presence of the fluoropyridine moiety is of particular interest in drug design, as the fluorine atom can significantly modulate physicochemical properties such as metabolic stability, pKa, and binding affinity to biological targets.

The fundamental chemical identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₇H₉FN₂ | [1][2][3] |

| Molecular Weight | 140.16 g/mol | [1][3] |

| CAS Number | 915720-57-9 | [1][2][4] |

| IUPAC Name | 1-(5-fluoropyridin-2-yl)ethan-1-amine | N/A |

| SMILES | CC(N)C1=NC=C(F)C=C1 | [1] |

Note: This compound is chiral and exists as (R) and (S) enantiomers, which may have different CAS numbers (e.g., (S)-enantiomer: 905587-15-7)[3][5]. It is also available as various salts, such as the dihydrochloride form[6][7][8].

Physicochemical and Computational Properties

Understanding the physicochemical profile of this compound is essential for its application in synthesis and drug development.

| Property | Value | Source |

| Boiling Point | 182.8 ± 25.0 °C at 760 mmHg | [3] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |

| LogP | 1.2404 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

| Storage Conditions | 4°C, protect from light, or under -20°C in an inert atmosphere | [1][3][5] |

Synthesis and Key Applications

Synthesis Overview

The synthesis of chiral amines like this compound is a focal point of pharmaceutical process chemistry. A prominent method for producing the enantiomerically pure forms involves enzymatic transamination. For instance, the (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) has been effectively used for the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine[9]. This biocatalytic approach is favored for its high stereoselectivity and environmentally benign reaction conditions, often avoiding the need for harsh reagents or protecting group strategies.

Experimental Protocol: Conceptual Enzymatic Synthesis

Below is a conceptual workflow for the asymmetric synthesis of (S)-1-(5-fluoropyridin-2-yl)ethanamine using an amine transaminase.

-

Enzyme Preparation: The amine transaminase (e.g., from Vibrio fluvialis) is prepared, potentially in an immobilized form on a solid support like glyoxyl-agarose to enhance stability and enable use in a continuous flow system[9].

-

Reaction Setup: The corresponding ketone precursor, 1-(5-fluoropyridin-2-yl)ethan-1-one, is dissolved in a suitable buffer system. An amine donor, such as isopropylamine, is added in excess.

-

Biocatalytic Conversion: The prepared enzyme is introduced to the reaction mixture. The reaction is maintained at an optimal temperature (e.g., 40-50 °C) and pH, with gentle agitation.

-

Reaction Monitoring: The conversion of the ketone to the desired amine product is monitored over time using analytical techniques like High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the enzyme is removed (if immobilized, by simple filtration). The aqueous solution is then subjected to an extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The crude product is then purified using column chromatography to yield the final high-purity amine.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemwhat.com [chemwhat.com]

- 3. S)-1-(5-fluoropyridin-2-yl)ethanaMine | 905587-15-7 [amp.chemicalbook.com]

- 4. 915720-57-9 1-(5 -fluoropyridin-2-yl)ethanamine [chemsigma.com]

- 5. 905587-15-7|(S)-1-(5-Fluoropyridin-2-yl)ethanamine|BLD Pharm [bldpharm.com]

- 6. (R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride 95.00% | CAS: 1909287-34-8 | AChemBlock [achemblock.com]

- 7. This compound dihydrochloride [myskinrecipes.com]

- 8. (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride | 1208893-73-5 | IYB89373 [biosynth.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 1-(5-Fluoropyridin-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the chiral amine 1-(5-Fluoropyridin-2-yl)ethanamine, a valuable building block in medicinal chemistry. Its structural elucidation through various spectroscopic techniques is crucial for ensuring purity, confirming identity, and understanding its chemical behavior in drug discovery and development pipelines. This document moves beyond a simple data repository to offer insights into the interpretation of the spectra, grounded in the principles of chemical structure and spectroscopic theory.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Notably, it forms the core structure of a novel, orally bioavailable Tropomyosin receptor kinase (Trk) inhibitor, AZ-23. The presence of a fluorine atom on the pyridine ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making its precise characterization essential. This guide will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data that define this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the atomic connectivity and electronic environment.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR sample preparation and data acquisition is critical for reproducibility.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to achieve optimal spectral resolution.

Instrumentation and Data Acquisition:

-

Record spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire data with a standard pulse program, referencing the chemical shifts to the residual solvent peak.

-

For ¹³C NMR, utilize a proton-decoupled pulse sequence to obtain singlets for each unique carbon, improving spectral clarity.

-

For ¹⁹F NMR, a standard one-pulse experiment is typically sufficient, with chemical shifts referenced to an external standard like CFCl₃.

Diagram of the NMR Workflow:

Caption: General workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 (Pyridine) | 7.50 - 7.70 | ddd | J(H,H), J(H,F) |

| H-4 (Pyridine) | 7.30 - 7.50 | dd | J(H,H), J(H,F) |

| H-6 (Pyridine) | 8.30 - 8.50 | d | J(H,F) |

| CH (ethanamine) | 4.20 - 4.40 | q | J(H,H) |

| CH₃ (ethanamine) | 1.40 - 1.60 | d | J(H,H) |

| NH₂ (ethanamine) | 1.50 - 2.50 | br s | - |

Note: Expected values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Expert Interpretation: The pyridine protons will exhibit characteristic downfield shifts due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. The fluorine atom at the 5-position will introduce additional splitting (coupling) to the adjacent protons (H-4 and H-6), which is a key diagnostic feature. The ethanamine side chain will show a quartet for the methine proton (CH) coupled to the methyl group and a doublet for the methyl protons (CH₃). The amine protons (NH₂) often appear as a broad singlet and may exchange with residual water in the solvent, sometimes leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy: Carbon Framework Characterization

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2 (Pyridine) | 160 - 165 |

| C-3 (Pyridine) | 120 - 125 |

| C-4 (Pyridine) | 135 - 140 (d, J(C,F)) |

| C-5 (Pyridine) | 155 - 160 (d, J(C,F)) |

| C-6 (Pyridine) | 145 - 150 (d, J(C,F)) |

| CH (ethanamine) | 50 - 55 |

| CH₃ (ethanamine) | 20 - 25 |

Note: Expected values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions. The carbons on the pyridine ring will show coupling to the fluorine atom.

Expert Interpretation: The carbon directly bonded to the fluorine (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of its position. The other pyridine carbons will also exhibit smaller through-bond couplings to the fluorine (²JCF, ³JCF). The chemical shifts of the pyridine carbons are influenced by the electronegativity of both the nitrogen and fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine Atom Confirmation

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and electronic environment of fluorine atoms. For this compound, a single resonance is expected.

Expert Interpretation: The chemical shift of the fluorine atom will be characteristic of a fluorine attached to an aromatic pyridine ring. The signal will likely appear as a multiplet due to coupling with the neighboring protons (H-4 and H-6). The magnitude of these coupling constants can provide further structural confirmation. The wide chemical shift range and high sensitivity of ¹⁹F NMR make it an excellent technique for both structural verification and purity analysis of fluorinated compounds.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition:

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Diagram of the Mass Spectrometry Workflow:

Caption: General workflow for mass spectrometry analysis.

Expected Mass Spectrum Data

-

Molecular Formula: C₇H₉FN₂[2]

-

Molecular Weight: 140.16 g/mol [2]

-

Expected Molecular Ion Peak (M+H)⁺: m/z 141.08

Expert Interpretation of Fragmentation: In ESI-MS, the protonated molecular ion [M+H]⁺ is expected to be the base peak. Under EI conditions or with higher energy in MS/MS experiments, characteristic fragmentation patterns would emerge. A likely fragmentation pathway would involve the loss of the aminoethyl side chain, leading to a fragment corresponding to the 5-fluoropyridine cation. Cleavage of the C-C bond between the methine and the pyridine ring would also be a probable fragmentation route.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

Data Acquisition:

-

Record the IR spectrum using an FTIR spectrometer.

-

A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3400 - 3250 | Medium (two bands) |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |

| N-H Bend (primary amine) | 1650 - 1580 | Medium to Strong |

| C=C and C=N Stretch (aromatic ring) | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

Expert Interpretation: The IR spectrum will be characterized by the presence of two N-H stretching bands, which is a hallmark of a primary amine.[3] The aromatic C-H and C=C/C=N stretching vibrations will confirm the presence of the pyridine ring. A strong absorption band in the fingerprint region, typically between 1250 and 1000 cm⁻¹, will be indicative of the C-F stretch, confirming the fluorination of the molecule. The C-N stretching of the aromatic amine will also be a prominent feature.[3]

Conclusion: A Multi-faceted Spectroscopic Profile

The comprehensive spectroscopic analysis of this compound, utilizing ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, provides an unambiguous structural confirmation and a benchmark for quality assessment. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the identity and purity of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related fluorinated pyridine compounds in the pursuit of novel therapeutics.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- U.S. Patent No. 8,569,512 B2. (2013). Substituted pyrimidine compounds as P2X7 antagonists.

- Wang, G., et al. (2025).

- Bell, N. G. A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12, 10062-10070.

-

Chemical Register. (n.d.). 1-(5-Fluoropyridin-3-yl)ethanamine (CAS No. 910402-42-5) Suppliers. Retrieved from [Link]

-

CAS. (n.d.). CAS SciFinder. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by.... Retrieved from [Link]

-

Tokyo University. (n.d.). Doctoral Thesis. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

-

ACS Publications. (2022). Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor. Retrieved from [Link]

-

Amazon S3. (n.d.). Supporting Information Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). α-Methyl-5-(2-thienylmethoxy)-1H-indole-3-ethanamine hydrochloride (1:1). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). (αS)-α-Methyl-1H-indole-6-ethanamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(5-Fluoropyridin-2-YL)ethanamine: Discovery, Synthesis, and Applications

Foreword: The Emergence of a Key Building Block in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and chiral centers into molecular scaffolds is a cornerstone of rational drug design. The pursuit of enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles has led to the prominence of specialized building blocks. Among these, 1-(5-Fluoropyridin-2-YL)ethanamine has emerged as a critical chiral amine synthon, finding application in the development of innovative therapeutics targeting a range of diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this important molecule, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and explore the applications that underscore its significance.

Physicochemical Properties and Structural Elucidation

This compound is a chiral primary amine featuring a fluorinated pyridine ring. The presence of the fluorine atom at the 5-position of the pyridine ring significantly influences the molecule's electronic properties, pKa, and lipophilicity, often conferring advantageous properties to the parent drug molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉FN₂ | ChemScene[1] |

| Molecular Weight | 140.16 g/mol | ChemScene[1] |

| CAS Number (Racemate) | 915720-57-9 | ChemScene[1] |

| CAS Number ((S)-enantiomer) | 905587-15-7 | BLDpharm[2] |

| CAS Number ((R)-enantiomer) Dihydrochloride | 1909287-34-8 | Advanced ChemBlocks[3] |

| CAS Number ((S)-enantiomer) Dihydrochloride | 1208893-73-5 | Biosynth[4] |

| Appearance | Varies (typically a liquid or low-melting solid) | N/A |

| Boiling Point | Not readily available | N/A |

| LogP | 1.2404 (calculated) | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the pyridine ring protons, with coupling patterns influenced by the fluorine substituent. The ethylamine side chain would show a quartet for the methine proton and a doublet for the methyl protons. The chemical shifts of the aromatic protons are crucial for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom would show a characteristic large one-bond C-F coupling constant.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 140, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the ethyl side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and a strong C-F stretching band.

Historical Context and Discovery

The precise first synthesis of this compound is not prominently documented in a single, seminal publication. Its emergence is intrinsically linked to the broader development of fluorinated building blocks for the pharmaceutical industry. The importance of its close analog, (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, as a key intermediate in the synthesis of the JAK2 kinase inhibitor AZD1480, suggests that the development of the pyridine analog likely followed a similar trajectory within medicinal chemistry programs.[5]

The discovery and utility of this chiral amine are therefore best understood in the context of its application in specific drug discovery projects. Its value lies in its ability to introduce a chiral center and a fluoropyridine moiety, a common strategy to enhance the drug-like properties of a lead compound.

Synthetic Strategies

The synthesis of this compound can be approached through both racemic and asymmetric routes. The choice of strategy is dictated by the specific requirements of the final application, with enantiomerically pure forms being essential for pharmaceutical use.

Racemic Synthesis

A common approach to the racemic synthesis involves the conversion of a suitable ketone precursor, 1-(5-fluoropyridin-2-yl)ethanone, to the amine.

dot

Sources

- 1. chemscene.com [chemscene.com]

- 2. 905587-15-7|(S)-1-(5-Fluoropyridin-2-yl)ethanamine|BLD Pharm [bldpharm.com]

- 3. (R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride 95.00% | CAS: 1909287-34-8 | AChemBlock [achemblock.com]

- 4. (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride | 1208893-73-5 | IYB89373 [biosynth.com]

- 5. researchgate.net [researchgate.net]

Chiral properties of 1-(5-Fluoropyridin-2-YL)ethanamine

An In-Depth Technical Guide to the Chiral Properties of 1-(5-Fluoropyridin-2-YL)ethanamine

Introduction

In the landscape of modern pharmaceutical development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, safety, and efficacy.[1] A significant portion of drugs currently on the market are chiral, and often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects.[2] this compound is a chiral primary amine that has emerged as a crucial building block in the synthesis of complex pharmaceutical agents. Its structural motif is found in several potent drug candidates, particularly orexin receptor antagonists developed for the treatment of insomnia.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chiral properties of this compound. We will delve into the practical methodologies for its synthesis, separation into single enantiomers, and the analytical techniques required to verify enantiomeric purity. The protocols and insights provided herein are grounded in established chemical principles and are designed to be directly applicable in a research and development setting.

Synthesis of Racemic this compound

The most direct and common laboratory-scale approach to synthesizing the racemic mixture of this compound is through the reductive amination of the corresponding ketone, 1-(5-fluoropyridin-2-yl)ethanone. This method is robust and generally high-yielding.

Experimental Protocol: Reductive Amination

Objective: To synthesize racemic this compound from 1-(5-fluoropyridin-2-yl)ethanone.

Materials:

-

1-(5-fluoropyridin-2-yl)ethanone

-

Ammonium acetate or Ammonia in Methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Imine Formation:

-

Dissolve 1-(5-fluoropyridin-2-yl)ethanone (1.0 eq) in methanol (approx. 0.2 M concentration).

-

Add a large excess of the amine source, such as ammonium acetate (approx. 10 eq) or a 7N solution of ammonia in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Slowly add the reducing agent, sodium cyanoborohydride (approx. 1.5 eq), portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood. STAB is a milder and often safer alternative.

-

Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding water.

-

Reduce the volume of methanol on a rotary evaporator.

-

Add dichloromethane (DCM) and saturated aqueous NaHCO₃ solution to the residue.

-

Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude amine can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) with 0.5-1% triethylamine to prevent streaking.

-

Strategies for Obtaining Enantiopure Forms

The separation or direct synthesis of single enantiomers is paramount for developing chiral drug candidates.[1] We will explore the two primary strategies for obtaining enantiopure this compound: classical chiral resolution and modern asymmetric synthesis.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution is a time-tested, robust, and industrially scalable method for separating enantiomers.[5] The principle involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility. This solubility difference allows for their separation by fractional crystallization.[5][6]

Protocol: Screening for Chiral Resolving Agents

The success of a classical resolution hinges on finding the right combination of resolving agent and solvent system. An initial screening process is therefore essential.

Objective: To identify an effective chiral resolving agent and solvent for the separation of this compound enantiomers.

Materials:

-

Racemic this compound

-

A selection of chiral resolving acids (see Table 1)

-

A range of solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Water, and mixtures thereof)

-

Small vials or a 96-well plate for screening

-

Chiral HPLC setup for analysis

Step-by-Step Procedure:

-

Initial Screening:

-

In an array of vials, dissolve a small amount of the racemic amine.

-

Add 0.5 molar equivalents of each selected chiral resolving agent to different vials. Using 0.5 eq is often the most efficient method for a rapid evaluation of enantiomeric enrichment.[6]

-

Add a selection of solvents or solvent mixtures to each vial.

-

Allow the vials to stand at room temperature, then cool to induce crystallization. Observe for the formation of crystalline salts.

-

-

Analysis of Solids:

-

Isolate any crystalline salts that form by filtration.

-

Liberate the free amine from a small sample of the salt by dissolving it in a biphasic mixture of an organic solvent (e.g., DCM) and an aqueous base (e.g., 1M NaOH).

-

Analyze the organic layer by chiral HPLC to determine the enantiomeric excess (e.e.) of the amine.

-

-

Optimization:

-

For the most promising "hits" (combinations that show significant enantiomeric enrichment), perform a more detailed optimization.

-

Vary the stoichiometry (e.g., use a full 1.0 eq of the resolving agent), solvent composition, concentration, and crystallization temperature to maximize the yield and enantiomeric excess of the desired diastereomeric salt.

-

| Resolving Agent | Type | Rationale / Comments |

| (+)-Dibenzoyl-D-tartaric acid (DBTA) | Tartaric Acid Derivative | Commonly effective for primary amines. Both enantiomers are commercially available. |

| (-)-Di-p-toluoyl-L-tartaric acid (DTTA) | Tartaric Acid Derivative | Another widely used tartaric acid derivative with different steric/electronic properties. |

| (S)-(+)-Mandelic Acid | Mandelic Acid | A smaller, less complex resolving agent. Can sometimes form salts with better crystallization properties. |

| (1R)-(-)-10-Camphorsulfonic acid | Camphorsulfonic Acid | A strong acid that readily forms salts. Often successful when other agents fail.[5] |

| (S)-(+)-O-Acetylmandelic acid | Mandelic Acid Derivative | The acetyl group can alter solubility profiles and improve resolution efficiency. |

| Table 1: Recommended Chiral Resolving Agents for Screening with this compound. |

Asymmetric Synthesis via Enzymatic Transamination

Asymmetric synthesis, which creates the desired enantiomer directly, is an elegant and increasingly popular strategy.[7] For chiral amines, amine transaminases (ATAs) have emerged as powerful biocatalysts. These enzymes transfer an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, creating a chiral amine with high enantioselectivity.

Research has demonstrated the successful synthesis of the closely related (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine using an (S)‐selective amine transaminase from Vibrio fluvialis (Vf‐ATA).[8] This approach avoids the 50% theoretical yield limit of classical resolution and reduces waste, aligning with the principles of green chemistry.

Protocol: Asymmetric Synthesis using an Amine Transaminase

Objective: To synthesize enantiopure (S)-1-(5-Fluoropyridin-2-yl)ethanamine using a commercially available (S)-selective amine transaminase.

Materials:

-

1-(5-fluoropyridin-2-yl)ethanone

-

(S)-selective Amine Transaminase (ATA) kit (available from various suppliers)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Isopropylamine (amine donor)

-

Buffer solution (e.g., potassium phosphate, pH 8.0)

-

Dimethyl sulfoxide (DMSO) as a co-solvent

-

Shaking incubator

-

Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction

Step-by-Step Procedure:

-

Reaction Setup:

-

In a reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 8.0).

-

Add the PLP cofactor to the concentration recommended by the enzyme supplier (typically ~1 mM).

-

Add the amine donor, isopropylamine, to a high concentration (e.g., 0.5 - 1.0 M) to drive the reaction equilibrium.

-

Add the ATA enzyme.

-

Dissolve the substrate, 1-(5-fluoropyridin-2-yl)ethanone, in a minimal amount of DMSO and add it to the reaction mixture to a final concentration of 10-50 mM. DMSO is often used as a co-solvent to improve substrate solubility.[8]

-

-

Incubation:

-

Seal the vessel and place it in a shaking incubator at the optimal temperature for the enzyme (typically 30-40 °C).

-

Allow the reaction to proceed for 24-48 hours. Monitor the conversion by taking small aliquots and analyzing them by HPLC or GC.

-

-

Work-up and Extraction:

-

Once the reaction is complete, adjust the pH of the mixture to >10 with aqueous NaOH to ensure the product amine is in its free base form.

-

Extract the product with an organic solvent like ethyl acetate or MTBE (3x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Analysis:

-

Determine the enantiomeric excess of the final product using chiral HPLC or SFC analysis. Yields are often high, with e.e. values frequently exceeding 99%.[8]

-

Analytical Techniques for Chiral Purity Determination

Accurate determination of enantiomeric excess is crucial for both process development and quality control.[9] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the gold-standard techniques for this purpose.[9][10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs (e.g., coated or immobilized amylose or cellulose derivatives) are exceptionally versatile and widely used for separating a broad range of chiral molecules, including amines.[10][11]

Protocol: Chiral HPLC Method Development

Objective: To develop a reliable chiral HPLC method for separating the enantiomers of this compound.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral columns (see Table 2 for recommendations)

-

HPLC-grade solvents: Hexane (or Heptane), Isopropanol (IPA), Ethanol (EtOH)

-

Basic additive: Diethylamine (DEA) or Ethanolamine (ETA)

| Column Name | Stationary Phase Type | Typical Mobile Phase | Rationale |

| Chiralpak® IA / AD | Immobilized Amylose / Amylose Derivative | Normal Phase: Hexane/IPA or Hexane/EtOH | Broad selectivity. Immobilized phases are robust and compatible with a wider range of solvents. |

| Chiralcel® OD / OJ | Coated Cellulose / Cellulose Derivative | Normal Phase: Hexane/IPA or Hexane/EtOH | Historically the most widely used CSPs with a vast number of successful applications.[10] |

| Lux® Cellulose-1 / Amylose-2 | Cellulose / Amylose Derivative | Normal Phase: Hexane/IPA or Hexane/EtOH | High-performance columns known for excellent resolution capabilities. |

| Table 2: Recommended Chiral HPLC Columns for Screening. |

Step-by-Step Procedure:

-

Sample Preparation: Dissolve a small amount of the racemic material in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of approximately 1 mg/mL.[11]

-

Initial Screening Conditions:

-

Mode: Normal Phase is typically the first choice for chiral separations of amines.

-

Mobile Phase: Start with a simple isocratic mixture, such as 90:10 Hexane:IPA. Add a small amount of a basic modifier (e.g., 0.1% DEA) to the mobile phase. This is critical for obtaining good peak shape and preventing tailing for basic analytes like amines.[11]

-

Flow Rate: Set to 1.0 mL/min for a standard 4.6 mm ID column.[11]

-

Detection: Use a UV detector set to a wavelength where the analyte absorbs, typically around 254 nm or 265 nm for a pyridine ring.

-

Temperature: Maintain the column at a constant ambient temperature, such as 25 °C, for reproducibility.[11]

-

-

Method Optimization:

-

If no separation is observed, screen different columns and vary the alcohol modifier (e.g., switch from IPA to EtOH).

-

If partial separation is seen, optimize the resolution by adjusting the ratio of hexane to alcohol. Decreasing the percentage of alcohol will generally increase retention and may improve separation.

-

The choice and concentration of the basic additive can also be fine-tuned to improve peak shape.

-

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced solvent consumption (making it a "greener" technique).[11] It uses supercritical CO₂ as the primary mobile phase, modified with a small amount of an organic solvent like methanol. The same polysaccharide-based CSPs used in HPLC are also effective in SFC.[11]

Applications in Drug Discovery